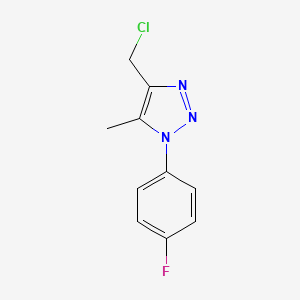

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Descripción general

Descripción

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a fluorophenyl group, and a methyl group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds via the formation of a 1,2,3-triazole ring, with the chloromethyl and fluorophenyl groups being introduced through appropriate starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (–CH<sub>2</sub>Cl) group undergoes nucleophilic substitution reactions with a variety of nucleophiles, enabling functional group diversification.

Key Insight : The reaction efficiency depends on the nucleophile’s strength and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance substitution rates.

Cross-Coupling Reactions

The triazole ring and fluorophenyl group facilitate metal-catalyzed cross-coupling reactions, enabling aryl–aryl bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis:

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with boronic acid, and reductive elimination .

1,3-Dipolar Cycloaddition (Click Chemistry)

The triazole scaffold itself can be synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC):

This reaction is stereospecific and regioselective, producing 1,4-disubstituted triazoles .

Condensation Reactions

The chloromethyl group participates in condensation with carbonyl compounds:

Mechanism : Acid-catalyzed nucleophilic attack by hydrazide derivatives on the carbonyl group, followed by dehydration .

Halogen Exchange Reactions

The chloromethyl group can undergo halogen exchange under specific conditions:

Biological Activity Modulation

Derivatives synthesized from these reactions show enhanced bioactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The triazole ring is a common motif in pharmaceuticals due to its biological activity. The compound has been explored for:

- Antimicrobial Activity : Triazoles are known for their antifungal properties. Research indicates that derivatives of triazoles exhibit potent activity against various fungal strains. This compound may serve as a precursor for synthesizing more effective antifungal agents .

- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of fluorine may enhance the bioactivity and selectivity of the resulting compounds .

Agricultural Chemistry

The chloromethyl group enhances the reactivity of the compound, making it suitable for:

- Pesticide Development : Triazole derivatives have shown promise as fungicides and herbicides. The chloromethyl group can facilitate the formation of more complex molecules that may exhibit enhanced efficacy against agricultural pests .

Material Science

The unique structure of this compound allows for its use in:

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance .

- Nanotechnology : The compound can be functionalized to create nanomaterials with applications in drug delivery systems and biosensors due to its ability to form stable complexes with various metals .

Case Study 1: Antifungal Activity

A study published in Crystals demonstrated the synthesis of various triazole derivatives, including this compound. These derivatives were tested against Candida albicans and showed promising antifungal activity, indicating potential use in treating fungal infections .

Case Study 2: Synthesis of Novel Materials

Research on the polymerization of triazole compounds highlighted the ability to create copolymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and chemical resistance .

Mecanismo De Acción

The mechanism of action of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context. For example, it could inhibit an enzyme by forming a covalent bond with its active site, or it could act as an antagonist by blocking a receptor.

Comparación Con Compuestos Similares

Similar Compounds

4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole: Similar structure but without the methyl group.

4-(chloromethyl)-1-(4-fluorophenyl)-5-phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of a methyl group.

4-(chloromethyl)-1-(4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization through substitution reactions, while the fluorophenyl group can enhance the compound’s stability and biological activity. The methyl group can influence the compound’s lipophilicity and overall molecular conformation, potentially affecting its interaction with biological targets.

Actividad Biológica

4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their potential as antifungal, antibacterial, and antimalarial agents. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is . It features a triazole ring substituted with a chloromethyl group and a fluorophenyl moiety. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One method includes the reaction of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with various halogenated compounds under reflux conditions in suitable solvents such as ethanol .

Antimicrobial Properties

Triazoles are well-documented for their antifungal properties. The presence of halogen substituents (such as chlorine and fluorine) in triazole derivatives has been shown to enhance their antimicrobial activity. For instance, related compounds have demonstrated significant inhibition against various fungal strains, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) often below 2 µg/mL .

Antimalarial Activity

Recent studies have highlighted the potential of triazole derivatives in combating malaria. Compounds structurally related to this compound have been evaluated for their efficacy against Plasmodium falciparum, showing promising results in both in vitro and in vivo models. Notably, some derivatives exhibited IC50 values in the submicromolar range (e.g., < 5 µM), indicating strong antimalarial activity .

Cytotoxicity Studies

Cytotoxicity assessments against mammalian cell lines (e.g., HepG2 and Vero cells) revealed that many triazole derivatives possess low cytotoxicity (CC50 > 100 µM), making them favorable candidates for further development in therapeutic applications . The selectivity index (SI) for these compounds was also found to be high, suggesting a good therapeutic window.

Case Study 1: Antifungal Activity

In a comparative study of various triazole derivatives, this compound was tested against Candida albicans. The compound displayed significant antifungal activity with an MIC of 0.25 µg/mL compared to standard antifungal agents .

Case Study 2: Antimalarial Efficacy

A recent investigation into the antimalarial properties of triazole derivatives found that certain compounds similar to this compound were effective against chloroquine-resistant strains of Plasmodium falciparum. The study highlighted one compound with an IC50 value of 0.8 µM and favorable selectivity indices against mammalian cells .

Summary of Biological Activities

| Activity | Target | Efficacy |

|---|---|---|

| Antifungal | Candida albicans, Aspergillus | MIC < 2 µg/mL |

| Antimalarial | Plasmodium falciparum | IC50 < 5 µM |

| Cytotoxicity | HepG2 and Vero cells | CC50 > 100 µM |

Propiedades

IUPAC Name |

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3/c1-7-10(6-11)13-14-15(7)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFXHQZGRBMISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.